

A Technical Guide to 4-Hydroxybenzophenoned4: Sourcing and Application for Researchers

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Compound of Interest		
Compound Name:	4-Hydroxybenzophenone-d4	
Cat. No.:	B12405378	Get Quote

For researchers, scientists, and professionals in drug development, the procurement and effective use of isotopically labeled compounds are critical for accurate quantitative analysis. This guide provides an in-depth overview of **4-Hydroxybenzophenone-d4**, a deuterated internal standard, covering its suppliers, purchasing information, and detailed experimental protocols for its application.

Introduction to 4-Hydroxybenzophenone-d4

4-Hydroxybenzophenone-d4 is the deuterated form of 4-Hydroxybenzophenone, where four hydrogen atoms on the phenol ring have been replaced with deuterium. This stable isotope-labeled compound is primarily utilized as an internal standard in analytical and pharmacokinetic research.[1] Its key application lies in quantitative analysis using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2] The use of a deuterated internal standard is highly advantageous as it closely mimics the chemical and physical properties of the analyte, 4-Hydroxybenzophenone, leading to more accurate and precise quantification by correcting for variations during sample preparation and analysis.

Supplier and Purchasing Information

Sourcing high-quality **4-Hydroxybenzophenone-d4** is crucial for reliable experimental outcomes. Several chemical suppliers specialize in isotopically labeled compounds for research purposes. Below is a compilation of key suppliers and their product specifications. Pricing is often subject to quotation and may vary based on quantity and purity.



Supplier	CAS Number	Molecular Weight	Chemical Formula	Purity
MedchemExpres s	93496-64-1	202.24	C13H6D4O2	Information available upon request
Veeprho	93496-64-1	Not specified	Not specified	Information available upon request
LGC Standards	93496-64-1	202.24	C13H6D4O2	>95% (HPLC)

Note: The listed purity levels are as stated by the suppliers and may be subject to lot-to-lot variability. It is recommended to request a certificate of analysis for specific batch information.

Experimental Protocols

The primary application of **4-Hydroxybenzophenone-d4** is as an internal standard for the quantification of 4-Hydroxybenzophenone or related benzophenone derivatives in various biological and environmental matrices. Below are generalized experimental protocols for sample preparation and LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of benzophenones from aqueous samples such as urine or plasma.

- Sample Pre-treatment: Acidify the sample to a pH of approximately 4.5 with a suitable acid (e.g., acetic acid).
- Internal Standard Spiking: Add a known concentration of 4-Hydroxybenzophenone-d4 solution in a compatible solvent (e.g., methanol) to the sample.
- SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol followed by deionized water.
- Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.



- Washing: Wash the cartridge with a weak organic solvent solution (e.g., 10% methanol in water) to remove interferences.
- Elution: Elute the analyte and the internal standard with a suitable organic solvent (e.g., methanol or acetonitrile).
- Solvent Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following are typical starting parameters for an LC-MS/MS method for the analysis of 4-Hydroxybenzophenone using **4-Hydroxybenzophenone-d4** as an internal standard. Method optimization is essential for specific applications and matrices.



Parameter	Recommended Condition
LC Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate	0.3 mL/min
Injection Volume	10 μL
Ionization Mode	Electrospray Ionization (ESI), Positive or Negative mode (analyte dependent)
MRM Transitions	4-Hydroxybenzophenone: [M+H] ⁺ or [M-H] ⁻ → specific fragment ion(s)
4-Hydroxybenzophenone-d4: [M+H]+ or [M-H] ⁻ → specific fragment ion(s)	

Note: The specific MRM (Multiple Reaction Monitoring) transitions need to be determined by infusing the pure compounds into the mass spectrometer.

Visualizing Workflows

To further aid researchers, the following diagrams illustrate key processes involved in the procurement and utilization of **4-Hydroxybenzophenone-d4**.



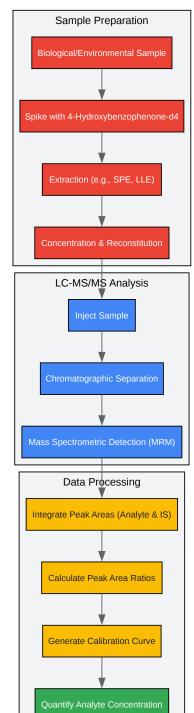
Procurement and Initial Use Workflow Procurement Identify Suppliers **Evaluate Specifications & Pricing** Receiving and Preparation Receive Compound Verify Certificate of Analysis Prepare Stock Solution Application 4 1 Spike Internal Standard into Samples

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Analyze by LC-MS/MS

Caption: Procurement and initial use workflow for 4-Hydroxybenzophenone-d4.





Quantitative Analysis Workflow using Deuterated Internal Standard

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Caption: Workflow for quantitative analysis using a deuterated internal standard.



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References

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